8-Methylimidazo[1,2-a]pyrazin-3-amine
Description
8-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring a fused imidazole-pyrazine core with a methyl substituent at the 8-position and an amine group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
8-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,8H2,1H3 |
InChI Key |
BRRPAGFUJCQETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 8-Methylimidazo[1,2-a]pyrazin-3-amine. One common approach involves the condensation of 3-aminopyrazine with 2-methylimidazole. The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established protocols. Researchers employ reagents such as 3-aminopyrazine, 2-methylimidazole, and appropriate solvents to achieve efficient yields.
Chemical Reactions Analysis
Reactivity:: 8-Methylimidazo[1,2-a]pyrazin-3-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives of the compound.
Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyrazine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction reactions.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed for substitution reactions.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. It serves as a building block for more complex molecules.
Biology and Medicine::Anticancer Properties: Investigations suggest that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer activity. Researchers study their effects on cancer cell lines.
Biological Probes: Labeled derivatives of this compound serve as fluorescent probes for cellular imaging and drug delivery studies.
Pharmaceuticals: The compound’s derivatives may find applications in drug development.
Materials Science: Researchers explore its use in designing functional materials.
Mechanism of Action
The precise mechanism by which 8-Methylimidazo[1,2-a]pyrazin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Imidazo[1,2-a]pyrazin-3-amine Derivatives
Notes:
Key Findings :
- Anticancer Activity : 2-Phenyl derivatives inhibit CDK9, a kinase critical for transcription in cancer cells, with IC₅₀ values in the low micromolar range .
- Antimalarial Activity : Fluorophenyl and benzodioxolyl substitutions improve potency against Plasmodium falciparum, with IC₅₀ values as low as 63 nM .
- Antiviral Activity : Derivatives with bulky substituents (e.g., cyclohexyl) show activity against human coronaviruses, likely by disrupting viral replication .
Structure-Activity Relationships (SAR)
- Core Modifications : Removing the pyrazine nitrogen (e.g., converting to imidazo[1,2-a]pyridine) reduces inhibitory potency by >20-fold, highlighting the importance of the pyrazine ring for target binding .
- Substituent Effects: 2-Position: Electron-withdrawing groups (e.g., NO₂ in 10c) enhance stability but may reduce cellular permeability. Conversely, electron-donating groups (e.g., NH₂ in 10k) improve solubility . 3-Position: Bulky amines (e.g., tert-butyl or cyclohexyl) increase target selectivity by occupying hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
